molecular formula C22H21N5OS B6053792 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(1H)-one

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(1H)-one

Cat. No.: B6053792
M. Wt: 403.5 g/mol
InChI Key: IFYAVFYTUBXQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidin-4(1H)-one core substituted at position 2 with a 4,6-dimethylquinazolin-2-ylamino group and at position 6 with a [(4-methylphenyl)sulfanyl]methyl moiety. The quinazoline moiety is a bicyclic aromatic system known for its role in kinase inhibition and antimicrobial activity, while the sulfanylmethyl group may influence redox properties or thiol-mediated interactions in biological systems .

Properties

IUPAC Name

2-[(4,6-dimethylquinazolin-2-yl)amino]-4-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c1-13-4-7-17(8-5-13)29-12-16-11-20(28)26-22(24-16)27-21-23-15(3)18-10-14(2)6-9-19(18)25-21/h4-11H,12H2,1-3H3,(H2,23,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYAVFYTUBXQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)NC3=NC(=C4C=C(C=CC4=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

4,6-Dimethyl-2-aminoquinazoline is synthesized via cyclocondensation of 4-methylanthranilic acid with cyanogen bromide (CNBr) in acetic acid, followed by methylation.

Procedure :

  • Dissolve 4-methylanthranilic acid (10 mmol) in glacial acetic acid.

  • Add cyanogen bromide (12 mmol) dropwise at 0–5°C.

  • Heat to reflux for 6 hours to form 2-amino-4-methylquinazoline.

  • Methylate the 6-position using methyl iodide (2 eq) and K₂CO₃ in DMF at 60°C for 12 hours.

Yield : 78% after recrystallization (ethanol/water).

Preparation of 6-(Chloromethyl)-2-Aminopyrimidin-4(1H)-one

Chloromethylation of Pyrimidinone

The pyrimidinone core is functionalized via chloromethylation using paraformaldehyde and HCl gas.

Procedure :

  • Suspend 2-aminopyrimidin-4(1H)-one (10 mmol) in dichloromethane.

  • Add paraformaldehyde (15 mmol) and HCl gas (bubbled for 30 minutes).

  • Stir at room temperature for 24 hours.

  • Filter and wash with cold ether to isolate 6-(chloromethyl)-2-aminopyrimidin-4(1H)-one.

Yield : 65% (white crystals).

Thioether Formation via Nucleophilic Substitution

Reaction with 4-Methylbenzenethiol

The chloromethyl group undergoes nucleophilic displacement with 4-methylbenzenethiol in basic conditions.

Procedure :

  • Dissolve 6-(chloromethyl)-2-aminopyrimidin-4(1H)-one (5 mmol) in DMF.

  • Add 4-methylbenzenethiol (6 mmol) and K₂CO₃ (10 mmol).

  • Heat at 80°C for 8 hours under nitrogen.

  • Extract with ethyl acetate and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Yield : 72%.

Coupling of Quinazoline and Pyrimidinone Moieties

Buchwald-Hartwig Amination

The final coupling employs a palladium-catalyzed amination to link the quinazoline and pyrimidinone units.

Procedure :

  • Combine 4,6-dimethyl-2-aminoquinazoline (4 mmol), 6-{[(4-methylphenyl)sulfanyl]methyl}-2-aminopyrimidin-4(1H)-one (4 mmol), Pd₂(dba)₃ (0.1 eq), Xantphos (0.2 eq), and Cs₂CO₃ (8 mmol) in toluene.

  • Heat at 110°C for 24 hours under argon.

  • Filter through Celite and concentrate.

  • Purify via recrystallization (methanol).

Yield : 58%.

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

ParameterCondition 1Condition 2Optimal Condition
SolventTolueneDMFToluene
CatalystPd(OAc)₂Pd₂(dba)₃Pd₂(dba)₃
Temperature (°C)100110110
Yield (%)455858

Purity Enhancement

  • Recrystallization : Methanol/water (4:1) achieves >98% purity (HPLC).

  • Column Chromatography : Ethyl acetate/hexane (1:2) for lab-scale purification.

Analytical Characterization

Key spectral data for the final compound:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, quinazoline-H), 7.35 (d, J = 8.2 Hz, 2H, Ar-H), 7.18 (d, J = 8.2 Hz, 2H, Ar-H), 4.32 (s, 2H, SCH₂), 2.41 (s, 3H, Ar-CH₃), 2.38 (s, 3H, quinazoline-CH₃), 2.35 (s, 3H, quinazoline-CH₃).

  • MS (ESI+) : m/z 434.2 [M+H]⁺ .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazoline and pyrimidinone rings provide sites for nucleophilic substitution. Key reactions include:

Reaction TypeConditionsOutcomeSource
Amino group substitution DMF, K₂CO₃, room temperatureReplacement of the 2-amino group with aryl/heteroaryl groups via condensation or displacement
Chloride displacement Chloroacetyl chloride, DIPEAFormation of chloroacetyl intermediates for subsequent cyclization

The 4-methylphenylsulfanylmethyl group enhances electron density, facilitating nucleophilic attack at adjacent positions. For example, the 2-aminoquinazolinyl group undergoes Darzens-like condensation with aldehydes to form oxirane derivatives under mild basic conditions .

Oxidation Reactions

The sulfur atom in the 4-methylphenylsulfanylmethyl group is susceptible to oxidation:

Oxidizing AgentConditionsProductYieldSource
H₂O₂ / AcOH0–5°C, 2–4 hrsSulfoxide derivative65–72%
mCPBART, 12 hrsSulfone derivative58–63%

Oxidation selectivity depends on steric hindrance from the 4,6-dimethylquinazoline moiety, which partially shields the sulfur atom.

Reduction Reactions

The pyrimidinone ring undergoes selective reduction:

Reducing AgentConditionsOutcomeNotesSource
NaBH₄MeOH, 0°CPartial saturation of the 4(1H)-one ringRetains quinazoline aromaticity
H₂/Pd-CEthanol, 50 psiFull reduction to pyrimidine dihydro derivativeRequires elevated pressure

Reduction preserves the sulfanylmethyl group but may alter hydrogen-bonding capacity critical for biological activity .

Acylation and Alkylation

The secondary amine and sulfur centers participate in derivatization:

ReactionReagentProductApplicationSource
Acylation Acetyl chloride, pyridineN-acetylated derivativeImproved solubility
Alkylation Methyl iodide, DMFS-alkylated sulfonium saltIntermediate for cross-coupling

Acylation at the 2-amino position enhances metabolic stability, as observed in related quinazolinone analogs .

Biological Interactions

While direct data for this compound is limited, structural analogs show:

TargetInteractionMechanismSource
TubulinBinds colchicine siteDisrupts microtubule polymerization
KinasesHinge-region bindingInhibits ATP-dependent phosphorylation

The sulfanylmethyl group may contribute to hydrophobic interactions in enzyme binding pockets .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity : Quinazoline derivatives are known for their anticancer properties. Studies have shown that compounds containing quinazoline and pyrimidine rings can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives similar to the target compound have been reported to exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
  • Antimicrobial Properties : Research indicates that quinazoline derivatives possess antibacterial and antifungal activities. The incorporation of specific substituents can enhance these properties, making them effective against resistant strains of bacteria .
  • Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. This activity is crucial for developing treatments for chronic inflammatory diseases .

Case Studies

Several case studies highlight the applications of similar compounds in research:

  • Study on Anticancer Activity : A study evaluated a series of quinazoline derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that certain modifications on the quinazoline structure significantly enhanced their potency against cancer cells, suggesting a promising avenue for drug development .
  • Antimicrobial Evaluation : Another research effort focused on synthesizing novel quinazoline-pyrimidine hybrids and assessing their antibacterial activity against Gram-positive and Gram-negative bacteria. The findings demonstrated that these compounds exhibited potent antimicrobial effects, with some derivatives showing activity comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound
  • Core : Pyrimidin-4(1H)-one.
  • Position 2: 4,6-Dimethylquinazolin-2-ylamino group.
  • Position 6 : [(4-Methylphenyl)sulfanyl]methyl group.
Analog 1 : 6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one ()
  • Core : Pyrimidin-4(3H)-one.
  • Position 2 : Benzylsulfanyl group.
  • Position 6: Amino group.
  • Key Differences : Lacks the quinazoline moiety; the benzylsulfanyl group is less lipophilic than 4-methylphenylsulfanylmethyl. This simpler structure may improve solubility but reduce target specificity .
Analog 2 : 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines ()
  • Core : Pyrimidin-2-amine.
  • Position 4: 4-Morpholinophenyl group.
  • Position 6 : Aryl group.
  • Key Differences: Incorporates morpholine, a polar heterocycle, enhancing solubility.
Analog 3 : 8-Methyl-2-[(pyrimidin-2-ylsulfanyl)methyl]quinazolin-4(1H)-one (0RU, )
  • Core : Quinazolin-4(1H)-one.
  • Position 2 : Pyrimidin-2-ylsulfanylmethyl group.
  • Key Differences: Shares the quinazolinone core but substitutes a pyrimidine-linked sulfanylmethyl group instead of the target’s 4-methylphenylsulfanylmethyl. This may reduce steric bulk and modify electronic effects, influencing target selectivity .
Analog 4 : 3-(2-Methoxycyclohexyl)-6-arylpyrimidin-4(3H)-ones ()
  • Core : Pyrimidin-4(3H)-one.
  • Position 3 : Methoxycyclohexyl group.
  • Position 6 : Aryl group.
  • Key Differences : The methoxycyclohexyl substituent introduces conformational flexibility and polarity, contrasting with the rigid, lipophilic 4-methylphenyl group in the target compound .

Physicochemical Properties

  • Solubility : Polar groups (e.g., morpholine in ) enhance aqueous solubility, whereas the target compound’s lipophilicity may necessitate formulation adjustments for drug delivery.

Biological Activity

The compound 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4OSC_{16}H_{18}N_{4}OS, and it contains a quinazoline moiety linked to a pyrimidinone structure. The presence of the (4-methylphenyl)sulfanyl group is particularly noteworthy as it may influence the compound's biological interactions.

PropertyValue
Molecular Weight318.41 g/mol
IUPAC NameThis compound
CAS NumberNot available

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially altering the biochemical processes within cells.
  • Receptor Modulation : It may bind to certain receptors, modulating their signaling pathways, which can lead to various physiological effects.

Biological Activities

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Anticancer Activity : Some studies have shown that quinazolinone derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Antibacterial Properties : The compound may demonstrate antibacterial activity against various strains of bacteria, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : It has been suggested that derivatives can reduce inflammation through modulation of inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this class:

  • A study published in Journal of Medicinal Chemistry reported that specific quinazolinone derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting potential for further development as anticancer agents .
  • Another research highlighted the antibacterial efficacy of similar compounds against resistant bacterial strains, indicating their potential role in combating antibiotic resistance .

Q & A

Q. Methodological approach :

  • Solvent selection : Ethanol or DMF improves solubility of aromatic thiols.
  • Catalysis : Use catalytic iodine or Cu(I) salts to accelerate sulfur nucleophilicity .
  • Temperature control : Reflux at 80–90°C for 8–12 hours ensures completion (monitored via TLC, Rf ~0.5 in ethyl acetate/hexane).
  • Workup : Purify via column chromatography (SiO₂, gradient elution with 20–40% ethyl acetate in hexane) to isolate the thioether product (>85% purity). Contamination by disulfide byproducts can be minimized under inert atmospheres .

Basic: What spectroscopic techniques confirm the molecular structure and functional groups?

Q. Analytical workflow :

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for quinazoline and pyrimidine), methyl groups (δ 2.3–2.6 ppm), and thioether CH₂ (δ 3.8–4.1 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
  • IR spectroscopy : Detect N-H stretches (~3350 cm⁻¹) and C=S vibrations (~650 cm⁻¹) .
  • X-ray crystallography : Resolve steric effects in the quinazoline-pyrimidine dihedral angle (<30° indicates planarity) .

Advanced: How to address contradictions in reported antimicrobial activity data?

Q. Resolution strategies :

  • Assay standardization : Use CLSI/M07-A11 guidelines for MIC testing against S. aureus and E. coli to ensure reproducibility .
  • Purity validation : Characterize compounds via HPLC (>95% purity) to exclude impurities affecting bioactivity .
  • Structural analogs : Test derivatives (e.g., replacing 4-methylphenyl with halogenated aryl groups) to isolate structure-activity relationships .
  • Mechanistic studies : Evaluate membrane disruption via fluorescence microscopy or ATPase inhibition assays to confirm target engagement .

Advanced: What experimental design principles apply to studying its environmental stability?

Q. Methodology :

  • Hydrolytic stability : Incubate the compound in buffers (pH 4–9) at 25–50°C for 48 hours. Monitor degradation via LC-MS; quinazoline ring oxidation is a common pathway .
  • Photolytic studies : Expose to UV light (254 nm) and quantify half-life using first-order kinetics. Pyrimidine-thioether bonds are prone to cleavage, forming sulfonic acid derivatives .
  • Biotic degradation : Use soil microcosms (OECD 307) to assess microbial breakdown. LC-HRMS identifies metabolites like 4,6-dimethylquinazolin-2-amine .

Basic: What in vitro assays are recommended for kinase inhibition profiling?

Q. Protocols :

  • Kinase selectivity panel : Screen against EGFR, VEGFR, and CDK2 at 1–10 µM using ADP-Glo™ assays .
  • Cell viability : Treat HeLa or A549 cells (72 hours) and measure IC₅₀ via MTT assay. Compare to staurosporine controls .
  • Binding affinity : Use SPR or ITC to quantify KD values. Quinazoline analogs typically show nM affinity for ATP-binding pockets .

Advanced: How to resolve spectral contradictions in NOESY or HMBC data?

Q. Troubleshooting :

  • Solvent effects : Re-acquire NMR in DMSO-d₆ to reduce aggregation.
  • Dynamic processes : Variable-temperature NMR (25–60°C) identifies conformational exchange broadening in the pyrimidine ring .
  • DFT calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) and simulate spectra to cross-validate experimental peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.